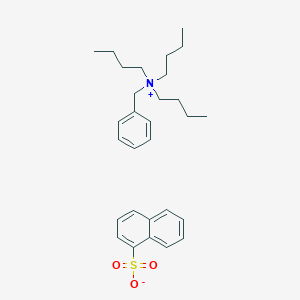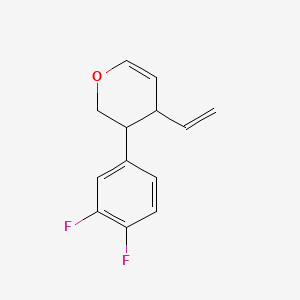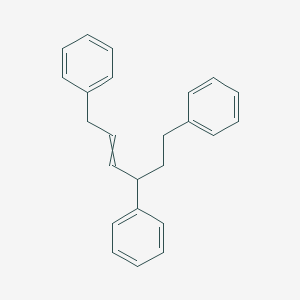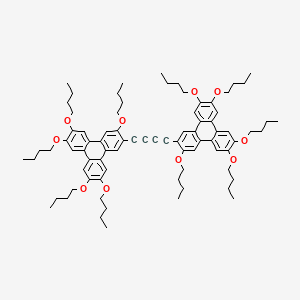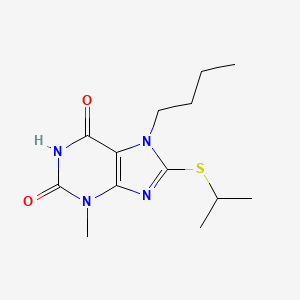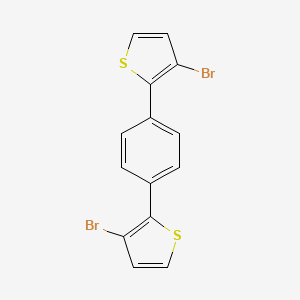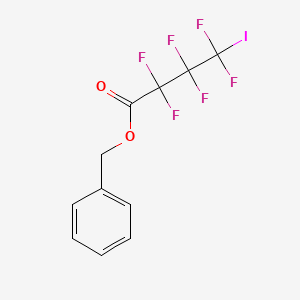
L-Asparaginyl-L-isoleucyl-L-threonine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Asparaginyl-L-isoleucyl-L-threonine is a tripeptide composed of three amino acids: L-asparagine, L-isoleucine, and L-threonine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Asparaginyl-L-isoleucyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Resin Loading: The first amino acid, L-threonine, is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, L-isoleucine, is activated and coupled to the deprotected amine group of L-threonine.
Repetition: The deprotection and coupling steps are repeated for L-asparagine.
Cleavage: The completed tripeptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product.
Chemical Reactions Analysis
Types of Reactions
L-Asparaginyl-L-isoleucyl-L-threonine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bonds to yield individual amino acids.
Oxidation: Oxidation of the threonine residue can lead to the formation of oxo-threonine.
Reduction: Reduction reactions can modify the functional groups on the amino acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Hydrolysis: L-asparagine, L-isoleucine, and L-threonine.
Oxidation: Oxo-threonine and other oxidized derivatives.
Reduction: Reduced forms of the amino acids, depending on the specific reaction conditions.
Scientific Research Applications
L-Asparaginyl-L-isoleucyl-L-threonine has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for potential therapeutic applications, including drug delivery systems and as a biomarker for certain diseases.
Industry: Utilized in the development of novel materials and as a component in biochemical assays.
Mechanism of Action
The mechanism of action of L-Asparaginyl-L-isoleucyl-L-threonine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, influencing their activity and modulating various biological processes. For example, it may interact with amino acid transporters or enzymes involved in peptide metabolism, affecting cellular functions and signaling pathways.
Comparison with Similar Compounds
L-Asparaginyl-L-isoleucyl-L-threonine can be compared with other tripeptides such as:
- L-Glutaminyl-L-isoleucyl-L-threonine
- L-Asparaginyl-L-valyl-L-threonine
- L-Asparaginyl-L-isoleucyl-L-serine
Uniqueness
The uniqueness of this compound lies in its specific sequence and the properties conferred by the combination of L-asparagine, L-isoleucine, and L-threonine. This specific arrangement of amino acids can result in distinct biochemical and biophysical characteristics, making it valuable for targeted research and applications.
Properties
CAS No. |
350582-78-4 |
|---|---|
Molecular Formula |
C14H26N4O6 |
Molecular Weight |
346.38 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C14H26N4O6/c1-4-6(2)10(17-12(21)8(15)5-9(16)20)13(22)18-11(7(3)19)14(23)24/h6-8,10-11,19H,4-5,15H2,1-3H3,(H2,16,20)(H,17,21)(H,18,22)(H,23,24)/t6-,7+,8-,10-,11-/m0/s1 |
InChI Key |
IBLAOXSULLECQZ-IUKAMOBKSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CC(=O)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CC(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


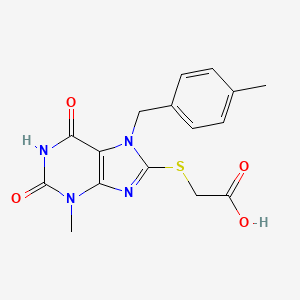
![2-[4-[5-[4-(Diaminomethylideneamino)-2-methylphenyl]furan-2-yl]-3-methylphenyl]guanidine](/img/structure/B14249221.png)
![Pyridine, 2-[2-[3-(trifluoromethyl)phenyl]-4-oxazolyl]-](/img/structure/B14249227.png)
![1,1'-[(2,5-Dimethoxy-1,4-phenylene)di(ethane-2,1-diyl)]bis(3,4,5-trimethoxybenzene)](/img/structure/B14249232.png)
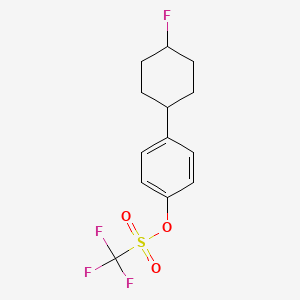
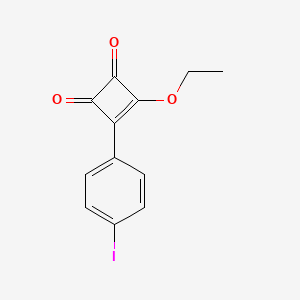
![1,1'-[(2-Ethylhexyl)azanediyl]bis{3-[(2-ethylhexyl)oxy]propan-2-ol}](/img/structure/B14249249.png)
